N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJJVOCGNAHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.
Biology
The compound exhibits promising biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Medicine
In the medical field, this compound is being explored for its potential therapeutic effects. It is considered a candidate for drug development aimed at targeting specific cellular pathways involved in disease processes such as cancer and infections. The ongoing research includes evaluating its efficacy in vivo and determining its pharmacokinetic properties .
Industry
The compound has applications in the development of organic electronic materials:
- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it suitable for use in OLED technology, where it can enhance light emission efficiency.
- Photovoltaic Cells : The compound's ability to act as a semiconductor material is being investigated for potential use in solar energy applications .
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates metal complex formation |
| Biology | Antimicrobial | Inhibits growth of bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Medicine | Drug development | Targets specific cellular pathways |
| Industry | OLEDs | Enhances light emission efficiency |
| Photovoltaics | Acts as a semiconductor material |
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens using the disc diffusion method. Results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria . -
Anticancer Evaluation :
In vitro studies assessed the anticancer properties of this compound on MCF7 breast cancer cells using Sulforhodamine B assays. The results demonstrated dose-dependent cytotoxicity, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s electron-donating and electron-accepting properties also play a crucial role in its function as a material in organic electronics .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzothiadiazole- and thiazole-based derivatives. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups: The benzothiadiazole-thiazole hybrid exhibits stronger electron-withdrawing effects compared to thiazolidinone derivatives, influencing its redox properties .
Key Observations :
- The target compound’s synthesis (similar to ) requires stringent anaerobic conditions due to air-sensitive intermediates, whereas triazole derivatives () are synthesized under milder, aqueous conditions.
- Ultrasound-assisted methods (e.g., ) achieve higher yields (>85%) compared to traditional reflux (60–70% in ).
Photophysical and Spectroscopic Properties
Infrared Spectroscopy :
- The C=O stretch at ~1663–1682 cm⁻¹ in carboxamide derivatives (target compound) is absent in triazole-thiones (), which instead show C=S stretches at ~1247–1255 cm⁻¹.
- NH stretches in the target compound (3150–3319 cm⁻¹) overlap with those of hydrazinecarbothioamides but lack the S-H vibrations (~2500–2600 cm⁻¹) seen in thiol tautomers .
NMR Data :
- 1H-NMR: The target compound’s aromatic protons (δ 7.2–8.5 ppm) align with benzothiadiazole derivatives, while thiazolidinone analogues () show downfield shifts (δ 8.0–8.8 ppm) due to electron-withdrawing substituents.
Docking Studies :
- Thiazole-carboxamide derivatives (e.g., ) show favorable binding to hydrophobic pockets in enzymes, with docking scores comparable to known inhibitors like liriodenine (−9.2 kcal/mol vs. −8.7 kcal/mol) .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety linked to a phenylthiazole through a carboxamide group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including BRAF and VEGFR-2. In vitro studies indicate that it exhibits IC50 values comparable to established inhibitors like sorafenib .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. For instance, one study reported that treatment with the compound led to a significant increase in apoptotic cells (37.83%) compared to untreated controls (0.89%) after 24 hours .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.071 (VEGFR-2) | Kinase Inhibition |
| Study 2 | A549 | 0.194 (BRAF) | Apoptosis Induction |
| Study 3 | HeLa | 15.36 | Cell Cycle Arrest |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen Type | MIC (µM) | Activity |
|---|---|---|
| Bacterial | 10.7 - 21.4 | Potent against multiple strains |
| Fungal | 21.4 - 40.2 | Effective against common fungal pathogens |
These results indicate that the compound could be explored for therapeutic applications in treating infections caused by resistant strains .
Case Study 1: Dual Inhibition of BRAF and VEGFR
A study synthesized derivatives of benzothiadiazole and evaluated their efficacy against BRAF and VEGFR kinases. The results showed that certain derivatives exhibited IC50 values similar to sorafenib, indicating their potential as dual inhibitors in cancer therapy .
Case Study 2: Apoptosis Induction in Cancer Cells
In another investigation involving various cancer cell lines, treatment with this compound resulted in significant apoptosis induction. This was evidenced by increased annexin V staining and caspase activation assays .
Q & A
Q. Optimization strategies :
Q. Table 1: Synthetic Method Comparison
| Step | Method | Yield (%) | Key Conditions |
|---|---|---|---|
| Thiazole formation | Cyclocondensation | 65–75 | EtOH, 12 hrs, 80°C |
| Amide coupling | EDCl/HOBt | 82 | DCM, rt, 24 hrs |
| Purification | Recrystallization | 95+ purity | Ethanol, slow cooling |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- 1H NMR : Focus on the thiazole C5-H proton (δ 8.2–8.5 ppm, singlet) and benzothiadiazole aromatic protons (δ 7.6–8.1 ppm, multiplet). The carboxamide NH appears as a broad singlet (δ 10.5–11.0 ppm) .
- 13C NMR : Thiazole C4 (carbonyl, δ 165–170 ppm) and benzothiadiazole C2 (δ 152 ppm, adjacent to S/N atoms) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 365.0423 (C16H10N4OS2 requires 365.0425) .
- IR : Stretch bands at 1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (thiazole C=N) .
Critical validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?
Answer:
Prioritize assays aligned with thiazole/benzothiadiazole pharmacophores:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–), with MIC thresholds <25 µg/mL .
- Anticancer : MTT assay on HeLa or MCF-7 cells (72 hrs exposure, IC50 <10 µM considered active) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM) .
Data interpretation : Compare with positive controls (e.g., doxorubicin for anticancer) and validate dose-response curves in triplicate.
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
Key SAR insights from related compounds:
- Benzothiadiazole substitution : Electron-withdrawing groups (e.g., -NO2 at C5) enhance kinase inhibition by 3-fold via π-π stacking with ATP-binding pockets .
- Thiazole modifications : Methylation at C2 improves metabolic stability (t1/2 >2 hrs in liver microsomes) but reduces solubility .
- Amide linker : Replacing carboxamide with sulfonamide increases logP (by 0.5–1.0) but may reduce oral bioavailability .
Q. Table 2: Substituent Effects on Bioactivity
| Position | Modification | Effect |
|---|---|---|
| Benzothiadiazole C5 | -NO2 | ↑ Kinase inhibition |
| Thiazole C2 | -CH3 | ↑ Metabolic stability |
| Amide | -SO2NH2 | ↑ LogP, ↓ solubility |
Advanced: What crystallographic strategies resolve ambiguities in its solid-state structure?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a crystal size ≥0.2 mm³. SHELXT (direct methods) solves phases, followed by SHELXL refinement .
- Key parameters : Monitor R1 (<5%), wR2 (<12%), and goodness-of-fit (1.0–1.2).
- Disorder handling : Apply PART instructions in SHELXL for disordered solvent molecules .
Case study : A related thiazole-carboxamide showed two independent molecules per asymmetric unit, resolved using TWIN/BASF commands in SHELXL .
Advanced: How can researchers resolve contradictory biological activity data observed between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and hepatic clearance (microsomal stability assays). Poor in vivo efficacy often correlates with high plasma protein binding (>95%) .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites. Oxidative deamination of the benzothiadiazole ring is a common inactivation pathway .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes improve aqueous solubility (e.g., from 5 µg/mL to 50 µg/mL) .
Advanced: What computational strategies model binding interactions with potential enzyme targets?
Answer:
- Docking : AutoDock Vina with AMBER force fields. Prioritize poses with hydrogen bonds to kinase hinge regions (e.g., EGFR Thr766) .
- MD simulations : GROMACS (50 ns trajectories) to assess stability of ligand-enzyme complexes. RMSD >3 Å indicates poor binding .
- QSAR : 3D descriptors (e.g., CoMSIA) correlate steric/electronic features with IC50 values (R² >0.7 required for predictive models) .
Validation : Compare docking scores with experimental IC50 values (Spearman ρ >0.6 confirms predictive power) .
Advanced: What experimental controls are critical when assessing its photophysical properties for optoelectronic applications?
Answer:
- Reference compounds : Use known fluorophores (e.g., fluorescein) to calibrate quantum yield measurements.
- Oxygen exclusion : Conduct UV-vis and fluorescence assays under N2 to prevent photooxidation of the benzothiadiazole moiety .
- Solvent polarity controls : Compare emission λmax in DMSO (polar) vs. toluene (nonpolar) to assess solvatochromism .
Data reporting : Include excitation/emission slit widths and detector sensitivity settings for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
